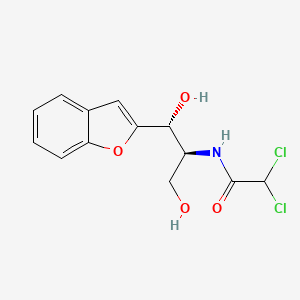
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- is a synthetic organic compound that features a benzofuran ring, a dichloroacetamido group, and a propane-1,3-diol backbone
準備方法
The synthesis of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Dichloroacetamido Group: This step involves the reaction of the benzofuran derivative with dichloroacetyl chloride in the presence of a base such as pyridine to form the dichloroacetamido group.
Attachment of the Propane-1,3-diol Backbone: The final step involves the reaction of the intermediate compound with propane-1,3-diol under suitable conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the dichloroacetamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamido group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the dichloroacetamido group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Benzofuranyl)-2-(chloroacetamido)propane-1,3-diol and 1-(2-Benzofuranyl)-2-(bromoacetamido)propane-1,3-diol share structural similarities but differ in the halogen substituents.
Uniqueness: The presence of the dichloroacetamido group in Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
特性
CAS番号 |
74599-88-5 |
|---|---|
分子式 |
C13H13Cl2NO4 |
分子量 |
318.15 g/mol |
IUPAC名 |
N-[(1R,2S)-1-(1-benzofuran-2-yl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C13H13Cl2NO4/c14-12(15)13(19)16-8(6-17)11(18)10-5-7-3-1-2-4-9(7)20-10/h1-5,8,11-12,17-18H,6H2,(H,16,19)/t8-,11+/m0/s1 |
InChIキー |
FXNSMHZTLITRNN-GZMMTYOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O |
異性体SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O |
同義語 |
1-(2-benzofuranyl)-2-(dichloroacetamido)propane-1,3-diol 2-dichloroacetamido-1-(2-benzofuranyl)propane-1,3-diol BFDCA-POH2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


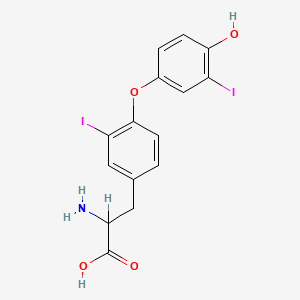
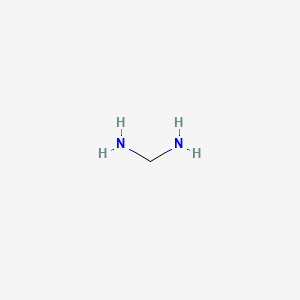
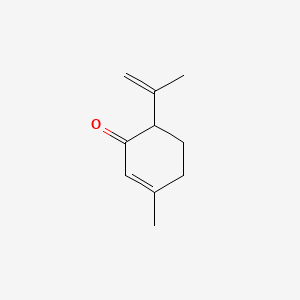
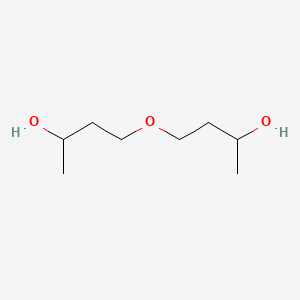
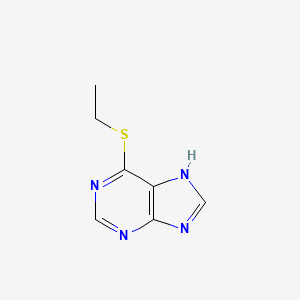
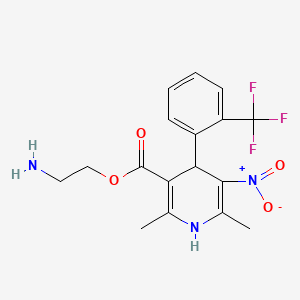
![perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B1196679.png)
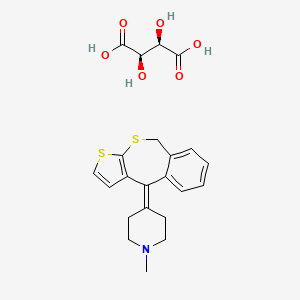
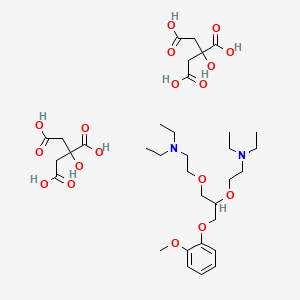
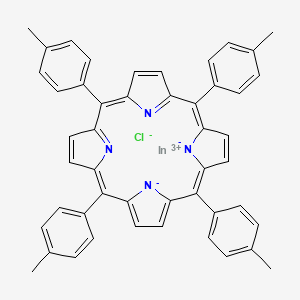
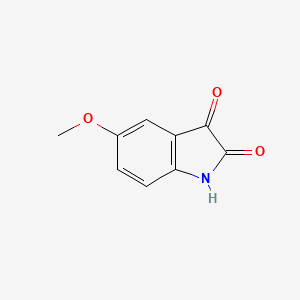
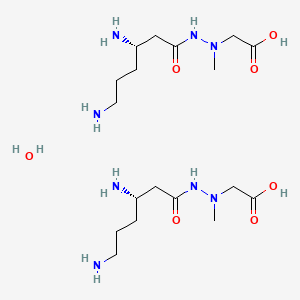
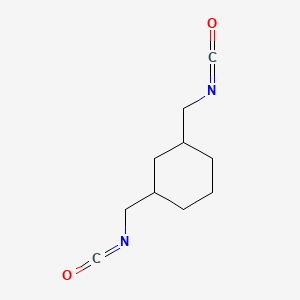
![1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1196690.png)
